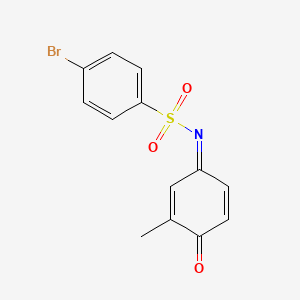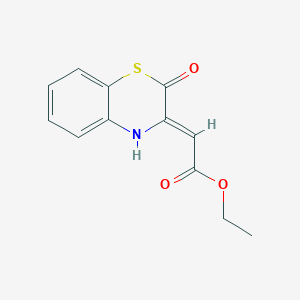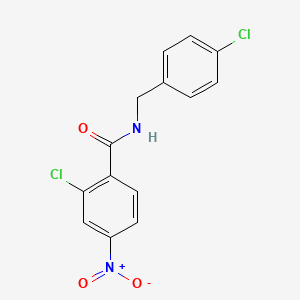
4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based inhibitor that has shown promising results in inhibiting the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide involves the inhibition of the activity of certain enzymes. It has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from carrying out its function. This leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. The inhibition of carbonic anhydrase has also been shown to have potential applications in the treatment of glaucoma, as the enzyme is involved in the production of aqueous humor in the eye.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of bicarbonate ions. In vivo studies have shown that the compound has potential applications in the treatment of glaucoma, as it reduces the production of aqueous humor in the eye.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in lab experiments include its specificity for certain enzymes and its potential applications in various scientific research fields. The limitations of using this compound include the need for further research to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. These include further studies on its potential applications in cancer treatment, as well as its safety and efficacy in vivo. Additionally, the compound could be studied for its potential use in other fields such as agriculture and environmental science. Further research could also be conducted on the synthesis of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 3-methyl-4-oxo-2,5-cyclohexadien-1-ylideneamine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
The compound 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has potential applications in various scientific research fields. It has been studied as an inhibitor of certain enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been studied for its potential use in cancer treatment, as it has shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(NZ)-4-bromo-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c1-9-8-11(4-7-13(9)16)15-19(17,18)12-5-2-10(14)3-6-12/h2-8H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHKVURRJDUOC-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=C(C=C2)Br)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)
![8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5917106.png)

![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)
![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B5917129.png)
![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917135.png)
![2-(methylthio)ethyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917142.png)


![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)
